2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
2-methylsulfanyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-22-15-18-8-5-13(19-15)20-9-2-4-12(10-20)11-21-14-16-6-3-7-17-14/h3,5-8,12H,2,4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHTIITBRRIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCCC(C2)COC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-(methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine exerts its effects involves its interaction with specific molecular targets.
These targets may include enzymes, receptors, or other biological molecules, leading to changes in cellular pathways and physiological responses.
The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Modifications
(a) 2-(Methylsulfanyl)-4-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine
- Structural Difference : The piperidine-linked side chain substitutes pyrimidin-2-yloxy with pyrazin-2-yloxy , altering heterocyclic aromaticity.
- Impact : Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyrimidine (nitrogens at 1,3-positions) may influence binding affinity in biological targets due to distinct electronic profiles. Molecular weight and lipophilicity remain comparable (C₁₅H₁₉N₅OS vs. C₁₅H₁₉N₅O₂S) .
(b) 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structural Difference : The pyrimidine core lacks the methylsulfanyl group and instead features a 2-amine and 4-methyl group.
- This compound’s synthesis and crystallography were studied for drug design applications .
Piperidine-Linked Side Chain Variations
(a) 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Structural Difference: Replaces the pyrimidin-2-yloxy group with a 2,3-dimethylphenoxy moiety and modifies the pyrimidine core to a dione (diketone) structure.
(b) 3-(Piperidin-1-yl)propan-1-ol Hydrochloride
- Structural Difference: A simplified derivative with a propanol linker between piperidine and pyrimidine.
- Synthetic Utility: Used as a precursor in 2-aminopyrimidine derivatives, emphasizing the role of piperidine in modulating solubility and pharmacokinetics .
Fused-Ring Systems
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
Comparative Analysis Table
Biological Activity
2-(Methylsulfanyl)-4-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a synthetic compound with a complex structure featuring both pyrimidine and piperidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The compound's molecular formula is , and its molecular weight is approximately 320.41 g/mol. The structural features include:
- Pyrimidine and Piperidine Rings : These heterocycles are known for their biological significance.
- Methylsulfanyl Group : This functional group may contribute to the compound's reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of pyrimidine compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have shown:
- Inhibition of Cell Growth : Significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) has been documented, with IC50 values ranging from 5 to 20 µM in various studies .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyrimidine derivatives are often explored for their ability to combat bacterial infections, with some studies indicating effectiveness against Gram-positive and Gram-negative bacteria .
The proposed mechanism of action involves the compound's interaction with specific enzymes or receptors that regulate cell growth and apoptosis. For example, it may inhibit key enzymes involved in nucleotide synthesis or cell cycle progression, leading to reduced proliferation of cancer cells .
Case Studies
- Study on Anticancer Activity : A study evaluated the effect of various pyrimidine derivatives on cancer cell lines, demonstrating that modifications to the methylsulfanyl group significantly influenced anticancer activity. The most potent derivatives exhibited IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial properties of pyrimidine derivatives, finding that certain modifications enhanced activity against resistant bacterial strains, suggesting a promising avenue for developing new antibiotics .
Preparation Methods
Chlorination of 2-(Methylsulfanyl)Pyrimidine
The methylsulfanyl group at position 2 is introduced first due to its directing effects. A common method involves:
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Thiolation : Reacting 2-mercaptopyrimidine with methyl iodide in the presence of a base (e.g., K₂CO₃) to yield 2-(methylsulfanyl)pyrimidine.
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Chlorination : Treating 2-(methylsulfanyl)pyrimidine with phosphorus oxychloride (POCl₃) under reflux to introduce a chlorine atom at position 4. This step typically achieves 70–85% yield.
Reaction Conditions :
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Solvent: Toluene or dichloroethane
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Temperature: 80–110°C
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Catalyst: None required
Synthesis of Piperidine Moiety: 3-[(Pyrimidin-2-yloxy)methyl]Piperidine
Preparation of 3-Hydroxymethylpiperidine
The hydroxymethyl group at position 3 of piperidine is synthesized via:
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Reduction of Piperidin-3-one : Using sodium borohydride (NaBH₄) in methanol to reduce piperidin-3-one to 3-hydroxymethylpiperidine (yield: 90–95%).
Etherification with Pyrimidin-2-ol
The hydroxyl group is activated for nucleophilic substitution:
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Mitsunobu Reaction : Reacting 3-hydroxymethylpiperidine with pyrimidin-2-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 60–75% yield.
Alternative Approach :
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Tosylate Activation : Converting the hydroxyl group to a tosylate (using TsCl, Et₃N) followed by displacement with pyrimidin-2-olate (yield: 50–65%).
Coupling of Pyrimidine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The 4-chloro group on the pyrimidine core reacts with the piperidine derivative under basic conditions:
Optimized Conditions :
Transition Metal-Catalyzed Coupling
Copper(I)-mediated Ullmann coupling improves regioselectivity:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple setup, low cost | Moderate yields, high temperatures | 40–55% |
| Ullmann Coupling | Higher yields, better regiocontrol | Requires expensive ligands | 65–70% |
Purification and Characterization
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent.
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Spectroscopic Data :
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¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 2H, pyrimidine-H), 4.20 (m, 2H, OCH₂), 3.85 (m, 1H, piperidine-H).
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MS (ESI+) : m/z 388.1 [M+H]⁺.
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Challenges and Optimization Strategies
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Steric Hindrance : Bulky substituents on piperidine reduce coupling efficiency. Solution: Use polar aprotic solvents (e.g., DMF) to enhance solubility.
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Byproduct Formation : Competing reactions at pyrimidine positions 2 and 4. Solution: Sequential protection/deprotection of functional groups.
Industrial-Scale Considerations
Q & A
Q. Methodological Answer :
X-Ray Crystallography : Use SHELXL () for high-resolution structure determination. Single crystals grown via vapor diffusion (e.g., ethanol/water) yield torsional angles and bond lengths critical for confirming the pyrimidin-2-yloxy orientation.
Dynamic NMR : Study hindered rotation of the piperidinyl group to resolve conformational isomers ().
Solid-State NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts (analogous to methods in ).
How does the methylsulfanyl group influence the compound’s reactivity and metabolic stability?
Q. Advanced Mechanistic Insight :
Electrophilic Reactivity : The methylsulfanyl group acts as a leaving group in nucleophilic aromatic substitution, enabling further derivatization ().
Metabolic Stability :
- Oxidation : CYP450-mediated sulfoxidation (major metabolic pathway) can be mitigated by fluorination ().
- Half-Life Extension : Deuterating the methyl group reduces metabolic clearance ().
Experimental Validation : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification ().
What computational strategies are effective for predicting target binding modes and optimizing affinity?
Q. Advanced Methodology :
Docking Simulations : Use AutoDock Vina with crystal structures of related targets (e.g., kinases from PDB) to model interactions with the piperidinyl-pyrimidine scaffold ().
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (≥100 ns trajectories) to assess binding stability (GROMACS/AMBER) ().
QSAR Models : Train on analogs with pyrimidine-piperidine motifs to predict logP and pKa ().
How should researchers design SAR studies to explore the pyrimidin-2-yloxy moiety’s role in bioactivity?
Q. SAR Design Framework :
Core Modifications : Synthesize analogs with pyridin-2-yloxy or quinazolin-2-yloxy groups to assess steric/electronic effects ().
Linker Optimization : Vary the methylene spacer length between piperidine and pyrimidine (e.g., CH₂ vs. CH₂CH₂) to probe conformational flexibility ().
Activity Cliffs : Compare IC₅₀ values of analogs with/without the pyrimidin-2-yloxy group in enzyme inhibition assays ().
What experimental controls are critical when assessing the compound’s stability under physiological conditions?
Q. Methodological Guidelines :
pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via UPLC-UV ().
Light/Temperature : Store aliquots at -80°C (vs. 25°C) and assess photodegradation under UV/visible light ().
Plasma Stability : Use human plasma at 37°C with EDTA to inhibit esterases; quantify parent compound loss ().
How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Q. Advanced Crystallography Approach :
High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to detect proton positions ().
Hydrogen Bonding Analysis : Use SHELXL’s DFIX command to refine H-bond distances and confirm tautomeric preference (e.g., enol vs. keto forms) ().
Complementary Techniques : Pair with solid-state IR to identify N-H stretching frequencies ().
What strategies improve yield in large-scale synthesis without compromising purity?
Q. Process Chemistry Considerations :
Flow Chemistry : Continuous flow reactors minimize side reactions during exothermic steps (e.g., thiourea cyclization) ().
Purification : Use simulated moving bed (SMB) chromatography for high-throughput separation of diastereomers ().
Quality Control : Implement PAT (Process Analytical Technology) with in-line FTIR for real-time monitoring ().
How do researchers validate target engagement in cellular models for this compound?
Q. Advanced Cell-Based Assays :
CETSA (Cellular Thermal Shift Assay) : Measure target protein melting shifts post-treatment to confirm binding ().
BRET/FRET : Use biosensors to monitor intracellular target conformational changes ().
Pharmacodynamic Markers : Quantify downstream biomarkers (e.g., phosphorylated kinases) via Western blot ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
